molecular formula C16H19ClN4O2 B6444833 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine CAS No. 2640822-22-4

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine

Cat. No.: B6444833
CAS No.: 2640822-22-4
M. Wt: 334.80 g/mol
InChI Key: DXFMKRCAVQBPEV-UHFFFAOYSA-N
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Description

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl group linked to a chloropyridinyl moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine typically involves multiple steps:

    Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to form 3-chloropyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Etherification: The chloropyridinyl intermediate is then reacted with a piperidinyl alcohol derivative to form the ether linkage. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Pyrimidine Core Construction: The final step involves the formation of the pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors, such as amidines or guanidines, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the pyrimidine ring can undergo oxidation to form a hydroxyl or carbonyl group.

    Reduction: The chloropyridinyl moiety can be reduced to form a pyridinyl group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Hydroxypyrimidine or carbonyl-pyrimidine derivatives.

    Reduction: Piperidinyl-pyrimidine derivatives.

    Substitution: Aminopyridine or thiopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the chloropyridinyl moiety suggests possible interactions with biological targets.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. Its structure is reminiscent of known pharmacophores, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chloropyridinyl moiety could facilitate binding to specific protein targets, while the piperidinyl group might enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine: Similar structure but with a methyl group instead of a methoxy group.

    4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethoxypyrimidine: Similar structure but with an ethoxy group instead of a methoxy group.

    4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine can influence its electronic properties and reactivity, making it distinct from its analogs. This can result in different biological activities and chemical behaviors, highlighting its potential for unique applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-22-16-8-15(19-11-20-16)21-6-3-12(4-7-21)10-23-14-2-5-18-9-13(14)17/h2,5,8-9,11-12H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFMKRCAVQBPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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